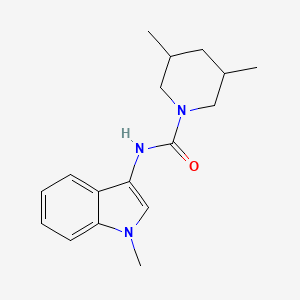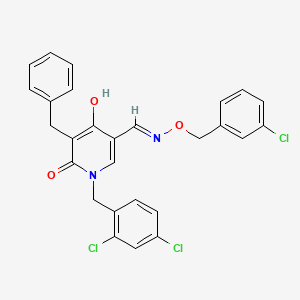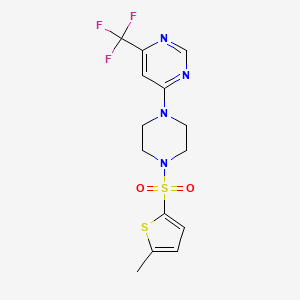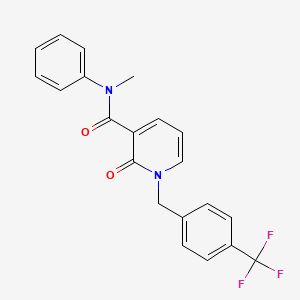
Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a piperazine ring. Piperazine is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . It’s found in a variety of drugs such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties due to the presence of the piperazine ring. Piperazine derivatives have been explored as antimicrobial agents, and this compound may exhibit activity against bacterial pathogens. Further in vitro and in vivo studies are warranted to assess its efficacy and mechanism of action .
Anti-Allergic Activity
Considering the aromatic substituents and heterocyclic framework, this compound might also possess anti-allergic properties. Piperazine-based molecules have been investigated for their ability to modulate allergic responses. Experimental protocols can evaluate its effectiveness against allergic asthma and itching .
Antifungal Potential
The 1,2,4-triazole moiety in the compound has been associated with antifungal activity. Similar derivatives with piperazine moieties have demonstrated promising antifungal effects. This compound could be evaluated for its ability to inhibit fungal growth .
Psychoactive Properties
Although not directly related to scientific research, it’s worth noting that piperazine derivatives are sometimes used illicitly as psychoactive substances. While this compound may not be suitable for therapeutic use, understanding its psychoactivity could be relevant .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-oxohexanoic acid, followed by the addition of 4-(4-chlorophenyl)piperazine and methyl chloroformate. The resulting intermediate is then treated with sodium hydroxide to yield the final product.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "6-oxohexanoic acid", "4-(4-chlorophenyl)piperazine", "methyl chloroformate", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid and 6-oxohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: Addition of 4-(4-chlorophenyl)piperazine to the amide intermediate in the presence of a coupling agent such as HBTU or DIC to form the corresponding piperazine intermediate.", "Step 3: Addition of methyl chloroformate to the piperazine intermediate in the presence of a base such as triethylamine or pyridine to form the final product intermediate.", "Step 4: Treatment of the final product intermediate with sodium hydroxide to yield the desired compound 'Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS-Nummer |
896371-47-4 |
Produktname |
Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molekularformel |
C26H29ClN4O5 |
Molekulargewicht |
512.99 |
IUPAC-Name |
methyl 3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H29ClN4O5/c1-36-25(34)18-6-11-21-22(17-18)28-26(35)31(24(21)33)12-4-2-3-5-23(32)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h6-11,17H,2-5,12-16H2,1H3,(H,28,35) |
InChI-Schlüssel |
UOALHHZGOQHHAZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2719790.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide](/img/structure/B2719792.png)
![N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2719793.png)


![N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2719799.png)
![(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide](/img/structure/B2719800.png)

![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide](/img/structure/B2719807.png)

![2-{4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2719809.png)
![Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2719810.png)
